molecular formula C23H20N4O2 B14166804 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide CAS No. 578003-02-8

3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide

Cat. No.: B14166804
CAS No.: 578003-02-8
M. Wt: 384.4 g/mol
InChI Key: ORJXXQPPZUJJOK-UHFFFAOYSA-N
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Description

3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phthalazinone core, a pyridine ring, and a propanamide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with phthalic anhydride under reflux conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where the phthalazinone derivative reacts with 3-bromopyridine in the presence of a base such as potassium carbonate.

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage by reacting the intermediate with propanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a catalyst can be used for substitution reactions.

Major Products

    Oxidation: 4-carboxyphenyl derivatives.

    Reduction: Hydroxylated phthalazinone derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid: Similar in having a phenyl ring with a substituent group.

    3-(4-methyl-1-oxo-2(1H)-phthalazinyl)propanenitrile: Shares the phthalazinone core structure.

    ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate: Similar in having the phthalazinone core and a propanoate linkage.

Uniqueness

3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide is unique due to its combination of a phthalazinone core, a pyridine ring, and a propanamide linkage. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

578003-02-8

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C23H20N4O2/c1-16-8-10-17(11-9-16)22-19-6-2-3-7-20(19)23(29)27(26-22)14-12-21(28)25-18-5-4-13-24-15-18/h2-11,13,15H,12,14H2,1H3,(H,25,28)

InChI Key

ORJXXQPPZUJJOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CN=CC=C4

solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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